An In-depth Technical Guide to the Chemical Properties of 2-(2,4-Difluorophenyl)thiazole-4-carboxamide
An In-depth Technical Guide to the Chemical Properties of 2-(2,4-Difluorophenyl)thiazole-4-carboxamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and biological properties of 2-(2,4-Difluorophenyl)thiazole-4-carboxamide. The thiazole carboxamide scaffold is a recognized pharmacophore in medicinal chemistry, with derivatives showing promise in a range of therapeutic areas. This document collates available data on the physicochemical properties of the title compound, outlines a plausible synthetic route and analytical methodologies, and explores its potential biological activities, with a focus on its role as a potential kinase inhibitor. This guide is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and drug development.
Chemical and Physical Properties
The fundamental chemical and physical properties of 2-(2,4-Difluorophenyl)thiazole-4-carboxamide are summarized in the table below. These properties are crucial for its handling, formulation, and interpretation of biological data.
| Property | Value | Reference(s) |
| IUPAC Name | 2-(2,4-difluorophenyl)-1,3-thiazole-4-carboxamide | N/A |
| CAS Number | 175276-97-8 | |
| Molecular Formula | C₁₀H₆F₂N₂OS | |
| Molecular Weight | 240.23 g/mol | |
| Melting Point | 239-241 °C | |
| Purity | ≥95% | |
| Appearance | Solid (Predicted) | N/A |
| Solubility | Data not available | N/A |
| pKa | Data not available | N/A |
| LogP | Data not available | N/A |
Synthesis and Characterization
Proposed Synthetic Protocol
The synthesis can be envisioned as a two-step process starting from commercially available 2,4-difluorothiobenzamide and ethyl bromopyruvate to form the key intermediate, ethyl 2-(2,4-difluorophenyl)thiazole-4-carboxylate, followed by amidation.
Step 1: Synthesis of Ethyl 2-(2,4-difluorophenyl)thiazole-4-carboxylate
This step follows the well-established Hantzsch thiazole synthesis.
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Reaction Setup: To a solution of 2,4-difluorothiobenzamide (1.0 eq) in a suitable solvent such as ethanol or isopropanol, add ethyl bromopyruvate (1.1 eq).
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Reaction Conditions: The reaction mixture is heated to reflux for a period of 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
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Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then dissolved in an organic solvent like ethyl acetate and washed with a saturated aqueous solution of sodium bicarbonate and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude ethyl 2-(2,4-difluorophenyl)thiazole-4-carboxylate.
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Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Step 2: Synthesis of 2-(2,4-Difluorophenyl)thiazole-4-carboxamide
This step involves the amidation of the ethyl ester intermediate.
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Reaction Setup: The purified ethyl 2-(2,4-difluorophenyl)thiazole-4-carboxylate (1.0 eq) is dissolved in a suitable solvent such as methanol or ethanol.
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Reaction Conditions: A saturated solution of ammonia in methanol (methanolic ammonia) is added in excess, and the reaction mixture is stirred at room temperature in a sealed vessel. The reaction progress is monitored by TLC.
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Work-up and Isolation: Once the reaction is complete, the solvent is removed under reduced pressure. The resulting solid is triturated with a non-polar solvent like diethyl ether or hexane to remove any unreacted starting material.
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Purification: The solid product, 2-(2,4-Difluorophenyl)thiazole-4-carboxamide, is collected by filtration and can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the final product with high purity.
Analytical Characterization
The structure and purity of the synthesized 2-(2,4-Difluorophenyl)thiazole-4-carboxamide would be confirmed using standard analytical techniques.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the difluorophenyl ring and the thiazole ring, as well as a broad singlet for the amide (-CONH₂) protons.
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¹³C NMR: The carbon NMR spectrum will display distinct resonances for each carbon atom in the molecule, with the difluorophenyl carbons showing splitting due to carbon-fluorine coupling.
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¹⁹F NMR: The fluorine NMR will show two distinct signals for the two non-equivalent fluorine atoms on the phenyl ring.
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High-Performance Liquid Chromatography (HPLC): Purity analysis can be performed using a reverse-phase HPLC method. A C18 column with a gradient elution system of water and acetonitrile, both containing 0.1% trifluoroacetic acid or formic acid, would be a suitable starting point. Detection would be by UV absorbance at a wavelength determined by the compound's UV spectrum.
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Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula by providing a highly accurate mass measurement of the molecular ion.
Biological Activity and Mechanism of Action
While specific biological data for 2-(2,4-Difluorophenyl)thiazole-4-carboxamide is limited in the public domain, the thiazole carboxamide scaffold is a key feature in many biologically active molecules. The primary areas of investigation for this class of compounds are as kinase inhibitors, particularly targeting c-Met, and as modulators of ion channels like the AMPA receptor.
Potential as a c-Met Kinase Inhibitor
The c-Met proto-oncogene encodes a receptor tyrosine kinase that plays a crucial role in cell proliferation, migration, and survival. Dysregulation of the c-Met signaling pathway is implicated in the development and progression of various cancers. Small molecule inhibitors of c-Met are therefore of significant interest in oncology drug discovery. Several studies have highlighted that thiazole and thiadiazole carboxamide derivatives are potent c-Met inhibitors.
The general mechanism of action for these inhibitors involves binding to the ATP-binding pocket of the c-Met kinase domain, thereby preventing the phosphorylation of its substrates and blocking downstream signaling.
Potential as an AMPA Receptor Modulator
AMPA receptors are ionotropic glutamate receptors that mediate the majority of fast excitatory neurotransmission in the central nervous system. Their over-activation can lead to excitotoxicity and has been implicated in various neurological disorders. Thiazole-containing compounds have been investigated as modulators of AMPA receptor activity. Depending on the substitution pattern, these molecules can act as either positive or negative allosteric modulators. Given the structural features of 2-(2,4-Difluorophenyl)thiazole-4-carboxamide, it could potentially modulate AMPA receptor function, a hypothesis that warrants experimental validation.
Structure-Activity Relationship (SAR) Insights
Based on studies of related thiazole carboxamide series, certain structural features are key to their biological activity.
Conclusion
2-(2,4-Difluorophenyl)thiazole-4-carboxamide is a heterocyclic compound with significant potential for further investigation in drug discovery. Its chemical properties are characteristic of a stable, crystalline solid. While detailed experimental data on its synthesis and biological activity are not extensively published, established chemical methodologies allow for its straightforward preparation. The thiazole carboxamide core structure is a validated pharmacophore, and this particular derivative, with its difluorophenyl substitution, presents an interesting candidate for screening as a kinase inhibitor, particularly targeting the c-Met pathway, or as a modulator of AMPA receptors. This technical guide provides a solid foundation for researchers to initiate further studies on this promising molecule.
